N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide is a synthetic organic compound It is characterized by the presence of a cyano group, a dimethylpropyl group, a methanesulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide typically involves multiple steps:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.
Introduction of the dimethylpropyl group: This step may involve alkylation reactions using appropriate alkylating agents.
Formation of the methanesulfonyl group: This can be introduced through sulfonation reactions using methanesulfonyl chloride.
Formation of the piperazine ring: This step involves cyclization reactions to form the piperazine ring structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methanesulfonyl group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the cyano or methanesulfonyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, sulfonyl chlorides.
Major Products
Oxidation products: Oxidized derivatives of the piperazine ring or methanesulfonyl group.
Reduction products: Amines derived from the reduction of the cyano group.
Substitution products: Compounds with substituted cyano or methanesulfonyl groups.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide may have various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperazin-1-yl)acetamide: Similar structure but with a methyl group instead of a methanesulfonyl group.
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethylpiperazin-1-yl)acetamide: Similar structure but with an ethyl group instead of a methanesulfonyl group.
Uniqueness
The presence of the methanesulfonyl group in N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide may confer unique chemical and biological properties compared to its analogs. This could affect its reactivity, solubility, and interactions with biological targets.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S/c1-11(2)13(3,10-14)15-12(18)9-16-5-7-17(8-6-16)21(4,19)20/h11H,5-9H2,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXKFVQQKXWVSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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